1-Octen-3-OL

Übersicht

Beschreibung

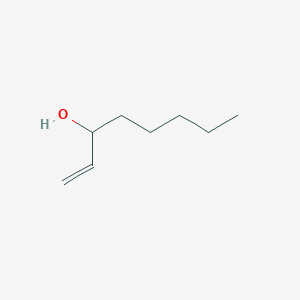

Oct-1-en-3-ol: ist eine flüchtige organische Verbindung mit der Summenformel C8H16O Pilzalkohol , da sie im Aroma von Pilzen vorkommt. Diese Verbindung ist ein Alkenylalkohol mit einer Struktur, die auf einer unverzweigten Kette von acht Kohlenstoffatomen basiert, mit einer Hydroxygruppe am dritten Kohlenstoff und einer Doppelbindung zwischen dem ersten und zweiten Kohlenstoff . Oct-1-en-3-ol ist bekannt für seine Rolle als Insektenanlockstoff und sein Vorkommen in verschiedenen Pilzen und Pflanzen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Grignard-Reaktion: Eine Methode zur Synthese von Oct-1-en-3-ol beinhaltet die Grignard-Reaktion. Dieser Prozess beginnt mit 1-Bromhexan, das mit Magnesium zu Hexylmagnesiumbromid reagiert.

Stoffwechselzyklus von Fettsäure-Oxylipinen: In marinen Algen wird Oct-1-en-3-ol durch den Stoffwechselzyklus von Fettsäure-Oxylipinen produziert.

Industrielle Produktionsmethoden: Die industrielle Produktion von Oct-1-en-3-ol beinhaltet typischerweise eine chemische Synthese unter Verwendung der Grignard-Reaktion, da diese effizient und skalierbar ist. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen:

Oxidation: Oct-1-en-3-ol kann einer Oxidation unterzogen werden, um Oct-1-en-3-on, ein Ketonanalogon, zu bilden.

Reduktion: Es kann zu Octan-3-ol, einem gesättigten Alkohol, reduziert werden.

Substitution: Die Hydroxygruppe in Oct-1-en-3-ol kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien verwendet werden, z. B. Halogenierungsmittel für Halogenierungsreaktionen.

Hauptprodukte:

Oxidation: Oct-1-en-3-on

Reduktion: Octan-3-ol

Substitution: Abhängig vom Substituenten können die Produkte stark variieren.

Wissenschaftliche Forschungsanwendungen

Chemie: Oct-1-en-3-ol wird als Modellverbindung in Studien über flüchtige organische Verbindungen und deren Wechselwirkungen mit anderen Chemikalien verwendet. Es wird auch für seine Rolle bei der Biosynthese anderer Oxylipine untersucht .

Biologie: In marinen Algen wirkt Oct-1-en-3-ol als Signalmolekül und spielt eine entscheidende Rolle bei Abwehrmechanismen gegen Krankheitserreger und Pflanzenfresser . Es ist auch an der Kommunikation zwischen Pflanzen beteiligt und kann Pflanzen für Abwehrreaktionen sensibilisieren .

Medizin: Untersuchungen haben gezeigt, dass Oct-1-en-3-ol durch Störung des Dopamin-Umsatzes zu einer Degeneration von Dopamin-Nervenzellen führen kann, was es zu einer interessanten Verbindung in Studien zu neurodegenerativen Erkrankungen macht .

Industrie: Oct-1-en-3-ol wird aufgrund seines charakteristischen Pilz-Aromas in der Aroma- und Duftstoffindustrie verwendet. Es wird auch als Insektenanlockstoff in Schädlingsbekämpfungsanwendungen eingesetzt .

Wirkmechanismus

Oct-1-en-3-ol entfaltet seine Wirkungen durch verschiedene Mechanismen. In Pflanzen wirkt es als Signalmolekül, das Abwehrreaktionen induzieren kann, indem es die Synthese anderer Signalmoleküle wie Methylsalicylsäure und Indol-3-essigsäure hochreguliert . Im Nervensystem stört es den Dopamin-Umsatz, was zu einer Degeneration von Dopamin-Nervenzellen führt .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Oct-1-en-3-ol can undergo oxidation to form oct-1-en-3-one, a ketone analog.

Reduction: It can be reduced to form octan-3-ol, a saturated alcohol.

Substitution: The hydroxy group in oct-1-en-3-ol can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Oxidation: Oct-1-en-3-one

Reduction: Octan-3-ol

Substitution: Depending on the substituent, products can vary widely.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1-Octen-3-ol exhibits significant antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for food preservation and medical applications.

Antibacterial Activity

Antifungal Activity

Food Industry Applications

Due to its antimicrobial properties, this compound can be utilized in the food industry to enhance food safety and shelf life. It can be incorporated into packaging materials or directly into food products to inhibit microbial growth.

Case Study: Meat Products

Agricultural Uses

This compound has been identified as an effective herbicide. Its application can significantly reduce weed populations in agricultural settings without the toxic residue associated with synthetic herbicides.

Herbicidal Properties

A patent describes the use of this compound for preventing and controlling weeds in lawns and agricultural fields. Its efficacy exceeds 95% in weed control, making it an environmentally friendly alternative to traditional herbicides .

Aroma Enhancement in Food Products

In addition to its antimicrobial properties, this compound contributes to the flavor profile of various foods, particularly in winemaking. It is recognized for imparting a characteristic mushroom aroma that can enhance the sensory qualities of certain products.

Case Study: Wine Production

Research has shown that this compound is present in the aroma profiles of dessert wines and sparkling wines, suggesting its potential role in flavor enhancement during fermentation processes .

Medicinal Applications

The compound's therapeutic potential extends beyond food safety; it has been investigated for its anti-inflammatory and antioxidant properties.

Pharmacological Insights

Studies indicate that this compound may play a role in mitigating various health issues due to its biological activities. It is suggested that it could be beneficial in treating conditions related to inflammation and oxidative stress .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits bacteria and fungi | MIC: 1.0 mg/mL for bacteria; 2.0 mg/mL for fungi |

| Food Industry | Preservative in meat products | Reduces spoilage organisms |

| Agriculture | Herbicide for weed control | Efficacy >95% in weed management |

| Aroma Enhancement | Flavoring agent in winemaking | Contributes mushroom aroma |

| Medicinal | Potential anti-inflammatory and antioxidant effects | Therapeutic applications under investigation |

Wirkmechanismus

Oct-1-en-3-ol exerts its effects through various mechanisms. In plants, it acts as a signaling molecule that can induce defense responses by upregulating the synthesis of other signaling molecules such as methyl jasmonic acid and indole-3-acetic acid . In the nervous system, it disrupts dopamine handling, leading to dopamine neuron degeneration .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Pent-1-en-3-ol: Ein weiterer Alkenylalkohol mit ähnlichen Eigenschaften, aber einer kürzeren Kohlenstoffkette.

Oct-1-en-3-on: Die oxidierte Form von Oct-1-en-3-ol, mit einer Ketonfunktionsgruppe anstelle einer Hydroxygruppe.

Oct-1-en-3-ylacetat: Ein Esterderivat von Oct-1-en-3-ol, das in Aroma- und Duftstoffanwendungen verwendet wird.

Einzigartigkeit: Oct-1-en-3-ol ist einzigartig durch seine Doppelfunktion als Signalmolekül in Pflanzen und als Lockstoff für Insekten. Sein Vorkommen im Aroma von Pilzen und seine Beteiligung an verschiedenen biologischen Prozessen machen es zu einer Verbindung von großem Interesse in mehreren Forschungsbereichen .

Biologische Aktivität

1-Octen-3-ol, a naturally occurring compound primarily found in mushrooms and some plants, has garnered attention for its diverse biological activities. This article delves into its effects on various biological systems, including its role as an attractant in insects, its antimicrobial properties, and its impact on neuronal health.

This compound is an unsaturated alcohol with the chemical formula . It is often associated with the aroma of mushrooms and is produced during the fermentation of certain foods. Its unique structure contributes to its biological activities.

1. Insect Attraction

Recent studies have highlighted the role of this compound as an attractant for various insect species. For instance, research on the Bactrocera dorsalis (fruit fly) demonstrated that this compound significantly influences oviposition behavior in gravid females. Two specific odorant receptors (ORs) were identified as mediators of this response:

- BdorOR7a-6/BdorOrco : EC50 value = 105 μM

- BdorOR13a/BdorOrco : EC50 value = 1.268 μM (higher affinity) .

This suggests that this compound could be engineered for use in pest management strategies.

2. Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a range of bacteria, particularly Gram-positive strains. A study conducted to evaluate its efficacy revealed:

| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Killing Rate at 4xMIC |

|---|---|---|

| Staphylococcus aureus | 0.5% | 3.7 log CFU/ml decrease |

| Bacillus subtilis | 0.5% | 3.3 log CFU/ml decrease |

| Pseudomonas aeruginosa | 0.5% | 2.0 log CFU/ml decrease |

| Escherichia coli | 0.5% | 2.5 log CFU/ml decrease |

The time-kill assays indicated that higher concentrations of this compound resulted in a more rapid decrease in bacterial viability, confirming its potential as a natural antimicrobial agent .

3. Neurotoxicity and Dopamine Disruption

Research has shown that exposure to this compound can lead to neurotoxic effects, particularly concerning dopamine neurons. A study involving transgenic Drosophila models indicated that:

- Exposure to 0.5 ppm of this compound resulted in a 28% decrease in dopamine levels and a 40% increase in DOPAC levels, suggesting impaired dopamine metabolism.

- The compound significantly reduced the number of dopaminergic neurons after a 24-hour exposure .

These findings raise concerns about the potential neurotoxic effects of environmental exposure to this compound.

Case Study: Fungal Interaction

A study examining the interaction between Aspergillus species and varying concentrations of this compound found that lower concentrations (100–200 ppm) promoted higher conidial density compared to higher concentrations (400 ppm), which inhibited growth and virulence markers such as sclerotia formation . This indicates a critical threshold effect where the concentration of this compound can either promote or inhibit fungal growth depending on environmental conditions.

Eigenschaften

IUPAC Name |

oct-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMOENVRRABVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035214 | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

84.00 to 85.00 °C. @ 25.00 mm Hg | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | 1-Octen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3391-86-4 | |

| Record name | 1-Octen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-ene-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXB511GE38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

175 °C | |

| Record name | (R)-1-Octen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Octen-3-ol interacts with odorant receptors (ORs) located primarily on the maxillary palps and antennae of insects. [, , , , , ] These receptors are highly specific for the different enantiomers of this compound. [, , , ] Binding of this compound to these ORs triggers a signaling cascade that ultimately influences insect behavior, acting as an attractant for some species, a repellent for others, or even modifying feeding and oviposition behavior. [, , , , , ]

A:

- Spectroscopic data:

ANone: The provided research focuses on this compound's role as a semiochemical and not as a catalyst. Therefore, information about its catalytic properties and applications is not available in these studies.

A: Research shows that even slight modifications to the structure of this compound, such as changes in the position of the double bond or the hydroxyl group, can significantly impact its activity. [, ] Additionally, the enantiomeric form of this compound plays a crucial role in its interaction with insect ORs, resulting in distinct behavioral responses. [, , , ] For instance, the (R)-(-)-1-octen-3-ol enantiomer generally shows a higher affinity for mosquito ORs and elicits stronger attraction in some species compared to the (S)-(+)-enantiomer. [, , ]

A: this compound is volatile and susceptible to degradation depending on environmental factors. [, ] Researchers have explored controlled release systems, such as using capillary action in glass vials with specific barbant lengths, to achieve desired release rates for attracting insects in the field. []

ANone: The provided research primarily focuses on the biological activity of this compound and does not explicitly address SHE regulations. It's important to consult relevant regulatory bodies and safety data sheets for comprehensive information on handling and using this compound.

A: The research primarily focuses on this compound's effects on insects and fungi. [, , , , , , , , , , , , ] Data on its pharmacokinetics and pharmacodynamics in mammals, including ADME, is not extensively covered in these studies.

ANone: Studies have demonstrated the efficacy of this compound in various settings:

- Insect attraction and repellency: Field trials using traps baited with this compound have shown its efficacy in attracting or repelling different mosquito species, tsetse flies, and sandflies, highlighting its potential for insect control. [, , , , , , , ]

- Fungal growth inhibition: In vitro studies show that this compound can inhibit the growth of certain fungi, such as Penicillium expansum, suggesting potential applications as a natural antifungal agent. [, ]

- Plant responses: Research has demonstrated that this compound can affect seed germination and seedling development in Arabidopsis thaliana. [, ] Further studies explore its potential as a signaling molecule in plant-fungal interactions. []

ANone: While generally considered safe as a flavor and fragrance agent, research has identified some potential toxicological effects of this compound:

- Neurotoxicity: Studies in Drosophila melanogaster suggest that exposure to this compound can disrupt dopamine packaging, leading to neurodegeneration and motor deficits. []

- Cytotoxicity: Research indicates that this compound can induce oxidative stress and inflammatory responses in Drosophila melanogaster, potentially contributing to cellular damage. [, , ]

- Human health implications: While more research is needed to ascertain the long-term health effects of this compound in humans, its potential neurotoxic and cytotoxic effects raise concerns about the potential impact of prolonged exposure to elevated levels, particularly in indoor environments with fungal growth. [, , ]

A: Research on this compound began in the early 1980s with the discovery of its attractant properties for tsetse flies. [] Subsequent studies have uncovered its broader role as a semiochemical, attracting or repelling various insects, including mosquitoes and sandflies. [, , , , , , , ] Research has also identified its presence in various fungi, its potential as a biocontrol agent, and its influence on plant growth. [, , , , , ] More recently, studies have begun to explore the potential toxicological effects of this compound, particularly its neurotoxic and cytotoxic properties. [, , ]

ANone: Research on this compound spans several disciplines, including:

- Entomology: Understanding the behavioral responses of insects to this compound is crucial for developing effective insect control strategies, particularly for disease vectors. [, , , , , , , , ]

- Mycology: Research on this compound's role in fungal biology, its production by various fungal species, and its potential as a biocontrol agent offers opportunities for managing fungal pathogens and exploring fungal-plant interactions. [, , , , ]

- Plant science: Investigating the effects of this compound on plant growth and development provides insights into plant signaling pathways and potential applications for promoting plant health. [, , ]

- Toxicology: Research exploring the potential neurotoxic and cytotoxic effects of this compound in model organisms such as Drosophila melanogaster contributes to a better understanding of its potential health impacts and informs strategies for mitigating potential risks. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.